Xanthopterin hydrate Xanthopterin hydrate
Brand Name: Vulcanchem
CAS No.: 5979-01-1
VCID: VC0192699
InChI: InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2
SMILES: Array
Molecular Formula: C6H7N5O3
Molecular Weight: 197.15 g/mol

Xanthopterin hydrate

CAS No.: 5979-01-1

Cat. No.: VC0192699

Molecular Formula: C6H7N5O3

Molecular Weight: 197.15 g/mol

* For research use only. Not for human or veterinary use.

Xanthopterin hydrate - 5979-01-1

Specification

CAS No. 5979-01-1
Molecular Formula C6H7N5O3
Molecular Weight 197.15 g/mol
IUPAC Name 2-amino-3,5-dihydropteridine-4,6-dione;hydrate
Standard InChI InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2
Standard InChI Key GXYCFNCAIXIUMR-UHFFFAOYSA-N
Canonical SMILES C1=NC2=C(C(=O)NC(=N2)N)NC1=O.O

Introduction

Chemical Identity and Structure

Molecular Composition and Identifiers

Xanthopterin monohydrate consists of the parent compound xanthopterin (C6H5N5O2) with one associated water molecule (H2O), giving it the molecular formula C6H7N5O3 . The compound has a molecular weight of 197.15 g/mol, which reflects the additional water molecule compared to anhydrous xanthopterin . The parent compound xanthopterin has the CAS number 119-44-8, while xanthopterin monohydrate is identified by CAS number 5979-01-1 . In chemical databases, xanthopterin monohydrate is cataloged with the PubChem CID 135465063 .

The IUPAC name for this compound is 2-amino-3,5-dihydropteridine-4,6-dione;hydrate, which describes its fundamental pteridine structure with the appropriate functional groups and hydration state . The compound's InChIKey identifier is GXYCFNCAIXIUMR-UHFFFAOYSA-N, providing a unique, machine-readable representation of its chemical structure .

Known Synonyms

Xanthopterin monohydrate is known by several synonyms in scientific literature and commercial catalogs, which may be encountered in various research contexts:

SynonymSource
Xanthopterin monohydrate
Xanthopterin hydrate
Xanthopterin (hydrate)
2-amino-3,5-dihydropteridine-4,6-dione;hydrate
2-Amino-4,6-pteridinediol Hydrate
2-Aminopteridine-4,6(3H,5H)-dione hydrate
2-Amino-3,5-dihydropteridine-4,6-dione hydrate
4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1)

Physical and Chemical Properties

Physical Properties

Xanthopterin monohydrate exhibits specific physical properties that are important for its identification, handling, and applications in research. While some properties are specific to the monohydrate form, others are derived from the parent compound with adjustments for the hydration state:

PropertyValueSource
Molecular FormulaC6H7N5O3
Molecular Weight197.15 g/mol
Physical AppearanceSolid, light yellow to brown
Melting Point (parent compound)410°C
Boiling Point (estimated, parent compound)311.64°C
Density (parent compound)1.5590
Refractive Index (estimated, parent compound)1.9900
Water Solubility (parent compound)25 mg/L at 22.5°C
PBS (pH 7.2) Solubility10 mg/ml
pKa (at 20°C, parent compound)6.59

The monohydrate form typically exhibits different solubility characteristics compared to the anhydrous form, often showing improved solubility in aqueous media due to the pre-existing hydration state .

Spectral Characteristics

Spectral properties are crucial for the identification and analysis of xanthopterin monohydrate in various applications. The compound exhibits characteristic spectroscopic features:

Xanthopterin hydrate produces an excitation/emission maximum at 386/456 nm, which generates a characteristic fluorescence profile . This property makes it valuable as a fluorescent marker in certain analytical and research applications.

Infrared (IR) spectroscopy data for the compound is available, specifically FTIR spectra in mull technique from Sigma-Aldrich Co. LLC . These spectral characteristics provide a fingerprint for compound identification and purity assessment.

Synthesis and Production

Synthetic Pathways

The synthesis of xanthopterin, which can be subsequently converted to its monohydrate form, follows a well-established procedure detailed in the scientific literature. The primary synthetic route involves the reaction between 2,4,5-triamino-6-hydroxypyrimidine sulfate and glyoxylic acid monohydrate under acidic conditions .

The detailed synthesis procedure involves the following steps:

  • Preparation of the reaction medium by carefully adding 1000 ml of concentrated sulfuric acid to 500 ml of water in an ice bath

  • Addition of 118 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate with mixing until dissolution

  • Heating of the solution to approximately 80°C

  • Addition of 100 g of glyoxylic acid monohydrate with continued heating to about 100°C

  • After 15 minutes of reaction (during which the solution turns black), cooling and dilution with 750 ml of water

  • Freezing the mixture at -20°C to precipitate xanthopterin sulfate

  • Filtration of the precipitate and rinsing with a cold sulfuric acid/water mixture

Purification Process

After the initial synthesis, the crude xanthopterin sulfate requires purification through multiple recrystallization steps:

First Recrystallization

  • Dissolution of the wet xanthopterin sulfate in a mixture of 500 ml concentrated sulfuric acid and 250 ml water

  • Heating the solution in an oil bath

  • Cooling to 50°C and adding 380 ml of water

  • Allowing crystallization at room temperature followed by refrigeration

  • Filtration of the precipitated xanthopterin sulfate and rinsing with cold sulfuric acid/water mixture

Second Recrystallization

  • Dissolution of the xanthopterin sulfate in 6 liters of water with pH adjustment to 11.8 using 4 N NaOH

  • Treatment with 50 g of activated carbon under stirring for 20 minutes

  • Filtration of the mixture

  • Further processing to obtain purified xanthopterin

The monohydrate form is typically obtained through controlled crystallization processes where the incorporation of water molecules into the crystal structure is facilitated by specific crystallization conditions.

Biological Significance

Natural Occurrence

Xanthopterin hydrate has been identified as the main component of the yellow granules in Oriental hornet bear wings . This natural occurrence highlights its role in biological coloration systems. The compound's fluorescent properties contribute to the visual characteristics of these insect structures.

Pterins, the class of compounds to which xanthopterin belongs, are broadly distributed in nature and play various biological roles. They contribute to pigmentation in butterflies, moths, and other insects, as well as participating in important biochemical pathways in various organisms.

Applications and Research Relevance

Analytical Applications

Xanthopterin monohydrate's distinct spectral properties, particularly its fluorescence characteristics with excitation/emission maxima at 386/456 nm , make it valuable in analytical chemistry. It can serve as:

  • A fluorescent marker in biological samples

  • A reference standard for HPLC and other chromatographic techniques

  • A calibration compound for fluorescence spectroscopy instruments

The compound's well-defined spectral profile allows for its identification and quantification in complex biological matrices, supporting research in biochemistry, molecular biology, and related fields.

Research in Metabolism and Disease

Pterins, including xanthopterin, are relevant to research on inborn errors of metabolism. The search results indicate that pterin metabolism is studied in the context of neurological disorders and other metabolic conditions .

Studies on pterins help elucidate the biochemical pathways involved in neurotransmitter synthesis and metabolism, as pterins serve as cofactors for enzymes that catalyze the hydroxylation of aromatic amino acids . These pathways are critical for the production of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator